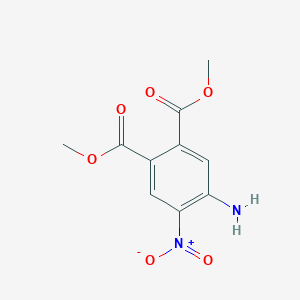

Dimethyl 4-amino-5-nitrophthalate

Description

Contextualization of Dimethyl 4-amino-5-nitrophthalate within Aromatic Ester Chemistry

This compound is a notable example of a substituted phthalate (B1215562) derivative. It is an aromatic ester that features both an amino (-NH2) and a nitro (-NO2) group attached to the benzene (B151609) ring. This unique combination of electron-donating (amino) and electron-withdrawing (nitro) groups, along with the two methyl ester functionalities, imparts a distinct chemical reactivity to the molecule. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly heterocyclic structures and other complex aromatic systems.

Historical Development of Aminonitrophthalate Synthesis and Applications

The synthesis of aminonitrophthalate derivatives has evolved with the broader advancements in organic synthesis. Early methods often involved harsh reaction conditions and generated multiple isomers, posing significant purification challenges. However, the development of more selective and efficient synthetic strategies has made these compounds more accessible for research purposes. The historical progression of organic synthesis, from foundational discoveries to the development of complex, multi-step total syntheses, has provided the tools and understanding necessary for the targeted synthesis of molecules like this compound. researchgate.net This has, in turn, expanded their application in areas such as the creation of novel dyes, polymers, and pharmaceutical intermediates.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | dimethyl 4-amino-5-nitrobenzene-1,2-dicarboxylate nih.gov |

| CAS Number | 52412-88-1 nih.gov |

| Molecular Formula | C10H10N2O6 nih.gov |

| Molecular Weight | 254.20 g/mol nih.gov |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-amino-5-nitrobenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-17-9(13)5-3-7(11)8(12(15)16)4-6(5)10(14)18-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTIIGHLJPVRGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Chemistry of Dimethyl 4 Amino 5 Nitrophthalate

Diazotization Reactions of the Amino Group

The primary aromatic amino group of dimethyl 4-amino-5-nitrophthalate is readily converted to a diazonium salt. This transformation, known as diazotization, is a cornerstone of aromatic chemistry, enabling the introduction of a wide array of substituents. The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). sigmaaldrich.com

The general mechanism for diazotization involves the formation of the nitrosating agent, dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺), which then reacts with the nucleophilic amino group. A series of proton transfer and dehydration steps leads to the formation of the diazonium ion (-N₂⁺). sigmaaldrich.com The resulting diazonium salt is a highly versatile intermediate. sigmaaldrich.com

Due to the presence of the electron-withdrawing nitro and ester groups, the basicity of the amino group in this compound is significantly reduced. Such weakly basic amines can be challenging to diazotize under standard conditions. However, methods have been developed for these types of substrates, such as using nitrosylsulfuric acid or tert-butyl nitrite in organic solvents. researchgate.netgoogle.com For instance, a stable solid diazonium salt of a similarly weakly basic amine, dimethyl 2-amino-5-nitroterephthalate, was successfully prepared using tert-butyl nitrite in ethyl acetate (B1210297) in the presence of 1,5-naphthalenedisulfonic acid, which acts as a stabilizer. researchgate.net This method avoids the use of highly corrosive concentrated sulfuric acid. researchgate.net

Table 1: Representative Conditions for Diazotization of Weakly Basic Aromatic Amines

| Amine Substrate | Reagents | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 2,6-Dichloro-4-nitroaniline | tert-Butyl nitrite, 1,5-naphthalenedisulfonic acid | Ethyl acetate | Not specified | researchgate.net |

| p-Aminophenol | Sodium nitrite, Sulfuric acid | Water | 0 °C | scialert.net |

| 4-Aminoantipyrine (B1666024) | Sodium nitrite, Hydrochloric acid | Water | 0-5 °C (ice-salt bath) | sapub.org |

Electrophilic Aromatic Substitution Potentials of the Nitro Group

The benzene (B151609) ring of this compound is heavily substituted, and its reactivity towards further electrophilic aromatic substitution is significantly influenced by the existing groups. The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. numberanalytics.comnih.gov Similarly, the two dimethyl carboxylate groups (-COOCH₃) are also deactivating. Conversely, the amino group (-NH₂) is a potent activating group and is ortho-, para-directing.

In this specific molecule, the positions on the aromatic ring are C1-COOCH₃, C2-COOCH₃, C3-H, C4-NH₂, C5-NO₂, and C6-H. The two available positions for substitution are C-3 and C-6. The directing effects of the substituents are as follows:

Amino group (-NH₂) at C-4: Strongly activating, directs ortho (to C-3 and C-5) and para (to C-1, which is blocked).

Nitro group (-NO₂) at C-5: Strongly deactivating, directs meta (to C-1 and C-3).

Ester group at C-1: Deactivating, directs meta (to C-3 and C-5).

Ester group at C-2: Deactivating, directs meta (to C-4 and C-6).

Considering these effects, the C-3 and C-6 positions have conflicting directing influences. The powerful activating effect of the amino group would suggest substitution is possible, particularly at the C-3 position. However, the combined deactivating strength of the nitro group and two ester groups makes further electrophilic aromatic substitution on the ring highly unfavorable. numberanalytics.com Reactions would likely require harsh conditions, and the molecule might be prone to degradation rather than substitution. The strong deactivation of the aromatic ring by the nitro group significantly reduces the electron density of the scaffold. mdpi.com

Diazo Coupling Reactions: Mechanism and Scope

The primary synthetic utility of diazotized this compound lies in its ability to act as an electrophile in diazo coupling reactions. This reaction is the foundation for the synthesis of a vast number of azo dyes. researchgate.net

The diazonium salt derived from this compound can react with an electron-rich aromatic compound, known as a coupling component, to form an azo compound (-N=N-). These azo compounds are often intensely colored due to the extended conjugated system that includes the azo linkage, which acts as a chromophore.

The coupling component is typically a phenol (B47542), naphthol, or an aromatic amine. The reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile. For the reaction to succeed, the coupling component must contain a strongly activating group, such as a hydroxyl (-OH) or an amino (-NH₂) group. scialert.net

For example, the diazonium salt of dimethyl 2-amino-5-nitroterephthalate has been coupled with various N-substituted aromatic amines to synthesize disperse azo dyes. researchgate.net Similarly, diazotized 4-aminoantipyrine is coupled with compounds containing active methylene (B1212753) groups to form azo dyes. sapub.org The resulting azo dyes from these reactions are used for dyeing synthetic fibers like polyesters. researchgate.netsapub.org

Table 2: Examples of Azo Dyes Synthesized from Diazotized Amines

| Diazo Component | Coupling Component | Resulting Dye Type | Application | Reference |

|---|---|---|---|---|

| Dimethyl 2-amino-5-nitroterephthalate | N,N-dihydroxyethyl aniline (B41778) | Disperse Azo Dye | Dyeing textiles | researchgate.net |

| p-Aminophenol | p-Aminobenzoic acid | Dis-azo Dye Intermediate | Synthesis of other dyes | scialert.net |

| 4-Aminoantipyrine | Malononitrile derivatives | Disperse Azo Dye | Dyeing polyester (B1180765) fabrics | sapub.org |

The success and rate of the diazo coupling reaction are dependent on the electronic properties of both the diazonium salt and the coupling component, as well as the reaction pH.

Diazonium Salt Reactivity: The electrophilicity of the diazonium ion is enhanced by electron-withdrawing groups on the aromatic ring. The presence of the nitro group and two ester groups in the this compound structure makes its corresponding diazonium salt a highly reactive electrophile.

Coupling Component Reactivity: The nucleophilicity of the coupling component is increased by electron-donating groups. The reaction proceeds fastest with phenols in mildly alkaline conditions (which deprotonates the hydroxyl group to the more strongly activating phenoxide ion) and with amines in mildly acidic conditions (which prevents protonation of the amino group).

pH Control: The pH of the reaction medium is critical. In highly acidic solutions, the concentration of the active phenoxide species is too low for coupling with phenols. In highly alkaline solutions, the diazonium ion can be converted to a non-reactive diazohydroxide or diazoate ion. Therefore, a specific pH range must be maintained for optimal coupling.

Other Functional Group Transformations

The two methyl ester groups of this compound can undergo hydrolysis to the corresponding carboxylic acids. This reaction is typically performed under acidic or basic conditions.

Under basic conditions, using a reagent like sodium hydroxide, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydrolysis of dimethyl phthalate (B1215562) is a stepwise process, first forming the monoester (monomethyl phthalate) and then the dicarboxylic acid (phthalic acid). nih.gov Studies on dimethyl phthalate isomers have shown that the diester is hydrolyzed faster than the monoester. Enzymatic hydrolysis of dimethyl phthalate esters has also been investigated, showing that different isomers can have different degradation pathways and that the enzymes involved exhibit high substrate specificity. sigmaaldrich.comnih.gov

The hydrolysis of the ester groups to carboxylic acids can be a useful transformation, for example, in the synthesis of polyesters or polyamides where the diacid is required as a monomer. researchgate.net

Reactivity of the Aromatic Ring System

The reactivity of the aromatic ring in this compound is fundamentally governed by the electronic properties and positions of its substituents: an activating amino group (-NH₂), a deactivating nitro group (-NO₂), and two deactivating methoxycarbonyl groups (-COOCH₃). The amino group is a powerful activating ortho-, para-director, while the nitro and ester groups are deactivating meta-directors. This complex substitution pattern dictates the course of its chemical transformations.

The primary mode of reactivity for the aromatic system does not typically involve direct electrophilic or nucleophilic aromatic substitution on the available ring carbons (positions C3 and C6). Instead, the reactivity is dominated by the chemical interplay between the vicinal amino and nitro groups. This arrangement facilitates a powerful synthetic route to form fused heterocyclic systems, which represents the most significant derivatization of its aromatic core.

The key transformation is a two-step process involving the reduction of the nitro group followed by cyclocondensation.

Step 1: Reductive Cyclization Precursor Synthesis

The initial and crucial step in the derivatization of the aromatic ring is the selective reduction of the nitro group to a second amino group. This reaction converts this compound into the highly reactive intermediate, dimethyl 4,5-diaminophthalate. This transformation is most commonly achieved through catalytic hydrogenation.

The process typically involves reacting the starting material with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or ethyl acetate. This method is highly efficient and selective, leaving the ester functionalities and the aromatic ring intact.

Step 2: Cyclocondensation to Form Fused Heterocycles

The resulting intermediate, dimethyl 4,5-diaminophthalate, possesses two adjacent nucleophilic amino groups, making it an ideal precursor for forming a new fused ring across the C4 and C5 positions of the original aromatic system. This is most frequently exploited in the synthesis of quinoxaline (B1680401) derivatives through cyclocondensation with α-dicarbonyl compounds.

A prominent example is the reaction with derivatives of oxalic acid to form quinoxaline-2,3-diones, which are valuable structures in medicinal chemistry. asmarya.edu.lynih.gov The general reaction involves treating the dimethyl 4,5-diaminophthalate with a suitable dicarbonyl compound, often in an acidic medium to facilitate the reaction, which proceeds via a 6-exo-trig process. organic-chemistry.org

The table below outlines a representative reaction for the synthesis of a quinoxaline derivative from the diamino intermediate.

Table 1: Synthesis of Dimethyl 1,4-dihydro-2,3-dioxoquinoxaline-6,7-dicarboxylate

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|

This cyclocondensation reaction effectively transforms the electronic nature and steric profile of the original aromatic system, creating a more complex, rigid heterocyclic scaffold. The reactivity of this new bicyclic system would then be governed by the properties of the quinoxaline-dione core and the remaining ester groups.

Advanced Spectroscopic and Structural Characterization of Dimethyl 4 Amino 5 Nitrophthalate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual protons and carbon atoms within a molecule.

The ¹H NMR spectrum of Dimethyl 4-amino-5-nitrophthalate is anticipated to display distinct signals corresponding to its aromatic, amino, and methyl ester protons. Based on the compound's structure, the expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would allow for complete structural assignment. The two aromatic protons are expected to appear as singlets due to their para position relative to each other. The protons of the amino group (NH₂) would likely produce a broad singlet, and the two magnetically equivalent methyl ester groups (-OCH₃) would yield a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~7.5 - 8.5 | Singlet | 1H |

| Aromatic-H | ~7.0 - 8.0 | Singlet | 1H |

| Amino (-NH₂) | ~5.0 - 6.0 | Broad Singlet | 2H |

| Methyl Ester (-OCH₃) | ~3.8 - 4.0 | Singlet | 6H |

Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum provides critical information on the carbon framework of this compound. It allows for the unambiguous identification of each carbon atom, which is particularly useful for distinguishing between isomers such as Dimethyl 4-amino-3-nitrophthalate. The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbons of the ester groups are expected at the most downfield region, followed by the aromatic carbons attached to the nitro and amino groups. The two methyl carbons from the ester groups will appear at the most upfield region.

In the related compound, dimethyl 4,5-diaminophthalate, which is formed by the reduction of the nitro group, the ¹³C NMR signals in DMSO-d₆ have been reported at δ = 168.30 (C=O), 137.09 (C-NH₂), 120.70 (C-NH₂), 113.60 (Ar-C-H), and 51.85 (-OCH₃) ppm. google.com This provides a reference for the expected shifts in the title compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165 - 170 |

| Aromatic (C-NO₂) | ~145 - 155 |

| Aromatic (C-NH₂) | ~135 - 145 |

| Aromatic (C-COOCH₃) | ~125 - 135 |

| Aromatic (C-H) | ~110 - 125 |

| Methyl Ester (-OCH₃) | ~50 - 55 |

Note: These are predicted values. The presence of both electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups significantly influences the chemical shifts of the aromatic carbons.

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show prominent absorption bands corresponding to the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, the C=O stretch of the ester groups, and various vibrations of the aromatic ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |

| Ester (C=O) | C=O Stretch | 1700 - 1740 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester (C-O) | C-O Stretch | 1100 - 1300 |

Note: These are predicted ranges. The actual spectrum will show sharp, well-defined peaks.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides precise information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₀N₂O₆. nih.gov

High-resolution mass spectrometry (HRMS) would confirm the exact mass, allowing for unambiguous formula determination. While detailed experimental fragmentation data is not widely published, the fragmentation pattern would likely involve the loss of methoxy (B1213986) groups (-OCH₃), the carboxyl groups (-COOCH₃), and the nitro group (-NO₂).

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₆ | nih.gov |

| Molecular Weight (Average) | 254.20 g/mol | nih.gov |

Electronic Absorption and Emission Spectroscopy of Derived Chromophores

This compound serves as a crucial precursor for the synthesis of chromophores, particularly azo dyes, which have significant applications in the textile industry. The electronic properties of these derivatives can be studied using UV-Visible absorption spectroscopy.

When this compound is diazotized and coupled with various N-substituted aromatic amines, it forms mono azo disperse dyes. nih.govsigmaaldrich.com These derived dyes exhibit strong absorption in the visible region of the electromagnetic spectrum. Research has shown that such dyes display broad absorption maxima (λ_max) between 502 nm and 550 nm. nih.gov The exact position of the absorption maximum is influenced by the electronic nature of the coupling component and the solvent used. This absorption is responsible for the color of the dyes and is a key parameter in their application. These dyes are noted for their good light and washing fastness properties when applied to polyester (B1180765) and nylon fibers. nih.govtubitak.gov.tr

Table 5: Spectroscopic Properties of Azo Dyes Derived from this compound

| Derivative Type | Spectroscopic Technique | Key Finding | Reference |

|---|

Computational Chemistry and Theoretical Investigations of Dimethyl 4 Amino 5 Nitrophthalate Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules like Dimethyl 4-amino-5-nitrophthalate. These calculations provide a balance between accuracy and computational cost, making them ideal for studying relatively large molecules.

In a study on the structurally similar 2-aminoterephthalic acid (H2ATA) and its sodium salts, DFT calculations were employed to investigate their structures, and spectroscopic properties. scirp.orgscirp.org The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was used in conjunction with the 6-311++G(d,p) basis set. scirp.orgscirp.org This level of theory is well-suited for describing systems with hydrogen bonding and potential charge transfer interactions, which are relevant to the aminonitrophthalate system. The calculations were performed in the presence of a solvent to better simulate experimental conditions, using the IEF-PCM (Integral Equation Formalism for the Polarizable Continuum Model) as implemented in the SMD (Solvation Model based on Density) solvation model.

Table 1: Representative DFT Computational Parameters

| Parameter | Description |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvation Model | IEF-PCM (SMD) |

| Software | Gaussian 09 |

These computational setups allow for the prediction of various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding the reactivity and stability of the molecule.

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a fundamental step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule. For this compound, this would involve determining the preferred orientations of the amino, nitro, and dimethyl ester groups attached to the benzene (B151609) ring.

In the computational study of 2-aminoterephthalic acid, the geometry was optimized using the B3LYP/6-311++G(d,p) level of theory. scirp.org The resulting optimized structure showed good agreement with experimental data, validating the chosen computational method. scirp.org For this compound, a similar process would reveal the planarity of the benzene ring and the spatial arrangement of the substituents. The presence of intramolecular hydrogen bonding between the amino group and the adjacent nitro or ester groups could significantly influence the conformational preference.

Table 2: Illustrative Optimized Geometrical Parameters for a Phthalate (B1215562) Analog

| Parameter | Bond/Angle | Calculated Value |

| C-C (ring) | Bond Length (Å) | ~1.39 - 1.41 |

| C-N | Bond Length (Å) | ~1.38 |

| C=O | Bond Length (Å) | ~1.21 |

| O-C-O | Angle (°) | ~123 |

Note: These are representative values for a similar aromatic system and not specific to this compound.

Electronic Excitation Properties via Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. scirp.org This provides insights into the electronic transitions occurring within the molecule upon absorption of light.

For 2-aminoterephthalic acid and its sodium salts, TD-DFT calculations at the B3LYP/6-311++G(d,p) level were used to predict their UV-visible spectra. scirp.org The calculations revealed that the electronic transitions are primarily of a π → π* nature, involving the aromatic system. The study also investigated how the deprotonation of the carboxylic acid groups and the interaction with sodium ions affect the absorption maxima. scirp.org

A similar TD-DFT analysis of this compound would be expected to show significant charge transfer character in its electronic transitions. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same aromatic ring creates a "push-pull" system, which typically results in low-energy electronic transitions and absorption at longer wavelengths. The calculated excitation energies and oscillator strengths would allow for a theoretical prediction of its UV-Vis spectrum.

Table 3: Representative TD-DFT Results for a Related Aminonitro Aromatic Compound

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.10 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 3.55 | 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | 3.98 | 0.45 | HOMO → LUMO+1 |

Note: These values are illustrative and represent typical results for a push-pull aromatic system.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides a powerful avenue for elucidating reaction mechanisms and characterizing the transition states of chemical reactions. For a molecule like this compound, computational methods could be used to study various reactions, such as electrophilic or nucleophilic aromatic substitution, or the reduction of the nitro group.

The general approach involves locating the transition state structure for a given reaction pathway on the potential energy surface. The energy of this transition state, relative to the reactants, gives the activation energy of the reaction, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products. banglajol.info

While specific reaction mechanism studies on this compound are not documented in the searched literature, the methodologies are well-established. For instance, studying the reduction of the nitro group would involve modeling the interaction of the phthalate with a reducing agent and mapping out the energy profile of the reduction pathway. Such studies are crucial for understanding the reactivity and potential synthetic applications of the compound.

Molecular Modeling and Simulation of Phthalate Derivatives

Molecular modeling and simulation techniques, including molecular dynamics (MD) and Monte Carlo (MC) simulations, are employed to study the behavior of molecules on a larger scale and over longer timescales. These methods can provide insights into the bulk properties of materials containing phthalate derivatives and their interactions with other molecules.

For phthalate derivatives, molecular simulations can be used to study their aggregation behavior, their partitioning between different phases (e.g., water and an organic solvent), and their interactions with biological macromolecules. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates.

While no specific molecular modeling studies on this compound were found, the general approach would involve developing or selecting an appropriate force field for the molecule. MD simulations could then be used to study its conformational dynamics in different solvents or its ability to permeate a model cell membrane. These simulations are invaluable for predicting the physicochemical properties and environmental fate of phthalate derivatives.

Applications in Organic Synthesis and Advanced Materials Science

Precursor Role in Azo Disperse Dye Synthesis

Azo dyes, characterized by the -N=N- azo group, represent a significant class of synthetic colorants. cuhk.edu.hk Dimethyl 4-amino-5-nitrophthalate is an important starting material for a specific category of these dyes known as disperse dyes, which are used for coloring synthetic fibers like polyester (B1180765). sapub.orgnih.gov

The synthesis of azo dyes is a well-established two-step process. cuhk.edu.hkunb.ca The first step involves the diazotization of a primary aromatic amine, such as the amino group on this compound. This reaction, typically carried out in the presence of a nitrite (B80452) source and a strong acid at low temperatures, converts the amino group into a highly reactive diazonium salt. jbiochemtech.comsphinxsai.com

The second step is the azo coupling, where the diazonium salt reacts with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. cuhk.edu.hksphinxsai.com The selection of the coupling component is crucial as it significantly influences the final color and properties of the dye. jbiochemtech.com The versatility of this process allows for the creation of a wide array of novel azo dye structures with tailored characteristics. sapub.orgekb.eg For instance, researchers have synthesized new azo disperse dyes by coupling diazotized amines with various heterocyclic compounds. sapub.orgresearchgate.net

Table 1: Examples of Coupling Components in Azo Dye Synthesis

| Coupling Component Class | Examples |

| Phenols | Phenol, Naphthols, Salicylic Acid cuhk.edu.hkunb.cajbiochemtech.com |

| Aromatic Amines | Aniline, N,N-dimethylaniline researchgate.net |

| Heterocyclic Compounds | 4-Aminoantipyrine (B1666024), Pyridone derivatives sapub.orgsphinxsai.comresearchgate.net |

This table provides examples of classes of compounds commonly used as coupling components in the synthesis of azo dyes.

The performance of an azo dye is intrinsically linked to its molecular structure. researchgate.netnih.gov The substituents on both the diazonium component (derived from this compound) and the coupling component play a critical role in determining the dye's color, fastness properties (resistance to fading from light, washing, and heat), and affinity for specific fibers. sapub.orgontosight.ai

The nitro group in this compound acts as a strong electron-withdrawing group, which can influence the color of the resulting dye. The presence of different functional groups and their positions on the aromatic rings can cause bathochromic (deepening of color) or hypsochromic (lightening of color) shifts in the dye's absorption spectrum. researchgate.netnih.gov For example, the introduction of different auxochrome groups can lead to significant changes in the color of the dye. nih.gov

Table 2: Influence of Structural Modifications on Azo Dye Properties

| Structural Feature | Impact on Dye Properties |

| Electron-withdrawing/donating groups | Affects color (bathochromic/hypsochromic shifts) researchgate.netnih.gov |

| Sulfonation/Carboxylation | Can decrease mutagenic activity nih.gov |

| Molecular size and planarity | Influences affinity for fibers and fastness properties sapub.orgnih.gov |

| Type of coupling component | Determines the final color and shade jbiochemtech.com |

This table summarizes how different structural aspects of an azo dye molecule can influence its key performance characteristics.

Utility in Polyimide and Polymer Precursor Development (Contextualizing Phthalate (B1215562) Esters)

Phthalate esters, a class of compounds to which this compound belongs, are widely recognized for their role as plasticizers, particularly in polyvinyl chloride (PVC) applications. numberanalytics.comwikipedia.org They are added to polymers to enhance flexibility, durability, and workability. nih.goviwaponline.com Phthalates are produced by the esterification of phthalic anhydride (B1165640) with alcohols. wikipedia.org

While the primary use of many phthalates is as plasticizers, certain derivatives can serve as monomers or precursors in the synthesis of polymers. The two ester groups on the phthalate structure can potentially undergo reactions to form long polymer chains. The presence of the amino and nitro groups on this compound offers additional reactive sites, making it a candidate for the synthesis of specialty polymers like polyimides. Polyimides are a class of high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties. The synthesis of polyimides often involves the reaction of a diamine with a dianhydride. The amino group on this compound, after reduction of the nitro group to another amino group, could potentially serve as the diamine component in such a polymerization.

Scaffold for Complex Molecule Construction

The term "scaffold" in organic synthesis refers to a core molecular framework upon which more complex structures can be built. This compound, with its multiple functional groups, can act as such a scaffold. The amino group can be modified or used as a handle for further reactions, while the nitro group can be reduced to an amine, providing another point for chemical elaboration. The ester groups can also be hydrolyzed to carboxylic acids, which can then be converted into other functional groups. This multi-functionality allows for the systematic construction of complex target molecules, including pharmaceuticals and other biologically active compounds. For example, the related compound 1,3-dimethyl-4-amino-5-nitrosouracil is a precursor in the synthesis of theophylline, a drug used to treat respiratory diseases. nih.govgoogle.com This highlights the potential of aminonitro-substituted aromatic compounds as key intermediates in the synthesis of valuable molecules.

Emerging Research Trends and Future Prospects in Dimethyl 4 Amino 5 Nitrophthalate Chemistry

Development of Sustainable Synthetic Methodologies

The traditional synthesis of dimethyl 4-amino-5-nitrophthalate involves a multi-step process that often utilizes harsh reagents and conditions, such as fuming nitric acid and heavy metal catalysts. researchgate.net Recognizing the environmental and economic drawbacks of these methods, the research community is increasingly focused on developing greener and more sustainable synthetic alternatives.

One area of progress lies in the reduction of the nitro group to form dimethyl 4,5-diaminophthalate, a key derivative. A more environmentally benign approach has been demonstrated using iron powder in an ethanol-water mixture with ammonium (B1175870) chloride. This method avoids the use of more hazardous and expensive catalysts and solvents, offering a safer and more sustainable route to this important intermediate.

Broader research into green nitration chemistry offers promising future directions for the synthesis of the parent compound itself. researchgate.net Modern approaches aim to replace traditional mixed-acid nitration with more eco-friendly alternatives. These include:

Solid-supported reagents: Utilizing reagents adsorbed onto solid supports can simplify purification and minimize waste.

Microwave-assisted reactions: Microwave heating can accelerate reaction times and improve energy efficiency.

Ionic liquids: These non-volatile solvents can offer unique reactivity and selectivity while being recyclable.

While a specific, fully sustainable synthesis of this compound has yet to be widely adopted, the principles of green chemistry are clearly guiding future research in this area.

Exploration of New Reactivity Modes and Catalytic Applications

The primary reactivity of this compound has traditionally centered on the diazotization of its amino group for the synthesis of azo dyes. researchgate.netspringer.com However, emerging research is beginning to explore the untapped potential of its other functional groups and the molecule as a whole.

The presence of both electron-donating (amino) and electron-withdrawing (nitro, esters) groups on the benzene (B151609) ring creates a unique electronic landscape that could be exploited for novel transformations. Future research may focus on:

Selective transformations: Developing methods to selectively react one functional group in the presence of others without the need for extensive protecting group strategies.

Cyclization reactions: The vicinal amino and ester groups could be utilized in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry or materials science.

Polymerization monomers: The difunctional nature of its derivatives, such as dimethyl 4,5-diaminophthalate, makes it a candidate for the synthesis of novel polymers with tailored properties.

While the direct catalytic application of this compound is not yet established, the broader field of metal complexes with phthalate-derived ligands is an active area of research. springer.com It is conceivable that derivatives of this compound could serve as ligands for transition metal catalysts, potentially influencing the catalytic activity and selectivity in various organic transformations.

Advanced Characterization Techniques Integration

The characterization of this compound and its derivatives has been conventionally achieved using standard spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry. researchgate.netresearchgate.net These methods are crucial for confirming the successful synthesis and purity of the compounds.

More recently, research has integrated advanced computational techniques to gain deeper insights into the properties of molecules derived from this compound. For instance, in the study of azo disperse dyes synthesized from this compound, Density Functional Theory (DFT) has been employed. researchgate.net DFT calculations allow for the optimization of the geometries of the dye molecules and the prediction of their electronic excitation properties, which correlate with their observed colors. researchgate.net This synergy between experimental data and theoretical calculations provides a powerful tool for understanding structure-property relationships and for the rational design of new molecules with desired characteristics.

Future research will likely see the expanded use of other advanced characterization techniques, including:

2D NMR spectroscopy: Techniques such as COSY, HSQC, and HMBC can provide unambiguous assignment of complex molecular structures.

X-ray crystallography: This technique can provide definitive information on the three-dimensional structure of the molecule and its derivatives in the solid state.

Ultrafast spectroscopy: To probe the excited-state dynamics of derived dyes and other photoactive materials.

The integration of these advanced techniques will be instrumental in unlocking a more profound understanding of the chemical and physical properties of this compound-based systems.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique structural features of this compound make it an attractive building block for interdisciplinary research, particularly at the interface of materials science and supramolecular chemistry.

In Materials Science:

The most prominent application in this area is the synthesis of azo disperse dyes. researchgate.netspringer.com By diazotizing the amino group of this compound and coupling it with various aromatic amines, a range of colored dyes can be produced. researchgate.net These dyes have been successfully applied to synthetic fibers such as polyester (B1180765) and nylon. researchgate.netspringer.com Research in this area focuses on creating dyes with desirable properties, including a wide color palette, high tinctorial strength, and good fastness properties.

| Property | Research Findings | References |

| Fiber Application | Dyes synthesized from this compound have been successfully applied to polyester and nylon fibers. | researchgate.netspringer.com |

| Color Range | The resulting dyes exhibit a broad absorption maximum in the visible region, leading to a variety of colors. | researchgate.netspringer.com |

| Fastness Properties | The synthesized dyes generally show very good light and washing fastness properties. | researchgate.net |

In Supramolecular Chemistry:

This compound has been utilized as a precursor in the synthesis of sophisticated molecular receptors. researchgate.net For example, it has been converted into a diamino phthalimide (B116566) spacer, which is then incorporated into larger macrocyclic structures designed for molecular recognition. researchgate.net These synthetic receptors are being explored for their ability to selectively bind carbohydrates in aqueous environments, a challenging task with significant implications for biological and medicinal chemistry. researchgate.net The development of these "synthetic lectins" aims to mimic the function of natural carbohydrate-binding proteins. researchgate.net

| Application | Research Findings | References |

| Receptor Synthesis | Used as a starting material to create a diamino phthalimide spacer for supramolecular architectures. | researchgate.net |

| Target Molecules | The resulting receptors are designed to bind carbohydrates through non-covalent interactions. | researchgate.net |

| Binding Studies | Characterization of host-guest interactions is a key aspect of this research, often involving techniques like NMR titration. | researchgate.net |

The ongoing exploration of this compound in these interdisciplinary fields highlights its potential to contribute to the development of new functional materials and complex molecular systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.